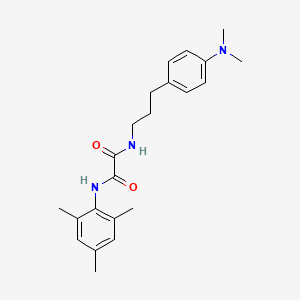

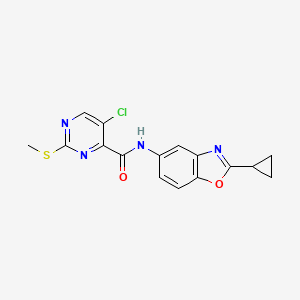

![molecular formula C21H17FN4OS B2647707 3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-19-3](/img/structure/B2647707.png)

3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound. Heterocyclic compounds contain a ring structure with at least two different elements as ring members. Thieno[2,3-b]pyridine derivatives have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of such compounds typically involves the formation of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the various substituents . The specific methods would depend on the exact structure of the target compound.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[2,3-b]pyridine core, with the various substituents attached at the appropriate positions. The 3-amino and 6-pyridinyl groups would be attached to the thieno[2,3-b]pyridine ring, while the N-(4-fluorophenethyl) group would be attached to the carboxamide .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich nature of the thieno[2,3-b]pyridine core, as well as the electron-withdrawing effects of the carboxamide group and the electron-donating effects of the amino group .Applications De Recherche Scientifique

Antiproliferative Activity

- A study by van Rensburg et al. (2017) explored the synthesis of 2-chlorophenyl carboxamide thienopyridines, a class of compounds related to 3-amino-thieno[2,3-b]pyridines. They found that these compounds exhibit antiproliferative activity, particularly against the phospholipase C enzyme. Modifications at specific positions on the molecule influenced their activity, highlighting the importance of structural features for biological effects (van Rensburg et al., 2017).

Synthesis and Biological Properties

- Wagner et al. (1993) synthesized a range of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters, demonstrating antianaphylactic activity. This highlights the potential of these compounds in anti-allergic applications (Wagner et al., 1993).

Novel Synthetic Approaches

- El-Meligie et al. (2020) used 3-amino-4-cyano-2-thiophenecarboxamides as synthons for preparing thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. This research showcases the versatility of these compounds in synthesizing a variety of heterocyclic structures (El-Meligie et al., 2020).

Photophysical Properties

- Sung et al. (2018) described the synthesis of fluorescent thieno[3,2-b]pyridine derivatives, demonstrating that their photophysical properties are chemically tunable. This suggests potential applications in optical and electronic materials (Sung et al., 2018).

Antimicrobial Activity

- Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with antimicrobial activity. This research broadens the scope of these compounds in the development of new antimicrobial agents (Gad-Elkareem et al., 2011).

Mécanisme D'action

Orientations Futures

Future research could explore the potential uses of this compound, particularly in the context of its potential biological activities. Further studies could also investigate the synthesis of related compounds, and the effects of different substituents on the properties and activities of these compounds .

Propriétés

IUPAC Name |

3-amino-N-[2-(4-fluorophenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4OS/c22-15-3-1-13(2-4-15)7-12-25-20(27)19-18(23)16-5-6-17(26-21(16)28-19)14-8-10-24-11-9-14/h1-6,8-11H,7,12,23H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMFACOTAWNEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

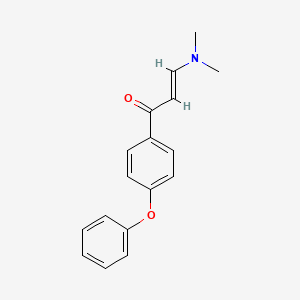

![5-[(4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]-2-methylpyridine](/img/structure/B2647625.png)

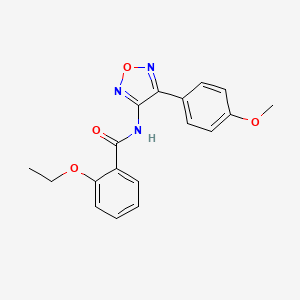

![2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2647626.png)

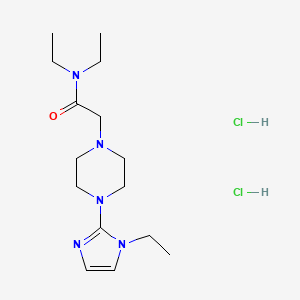

![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)

![[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2647628.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)

![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)

![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)